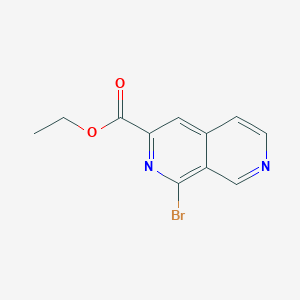

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 1-bromo-2,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-5-7-3-4-13-6-8(7)10(12)14-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMBDHCPLLGYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C2C=NC=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857541 | |

| Record name | Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250674-54-5 | |

| Record name | Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate: A Comprehensive Technical Guide

Introduction & Pharmacological Significance

The 2,7-naphthyridine heterocyclic core is a privileged scaffold in modern medicinal chemistry. Acting as a bioisostere for quinolines and isoquinolines, 2,7-naphthyridine derivatives exhibit a wide spectrum of pharmacological properties, including potent antimicrobial and antibiofilm activity against opportunistic pathogens like Staphylococcus aureus[1].

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (CAS 250674-54-5) serves as a highly versatile, bifunctional building block for drug discovery. The C3-carboxylate provides a handle for amidation or reduction, while the C1-bromine atom enables late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This whitepaper details a scalable, two-step synthetic methodology for this compound, emphasizing mechanistic causality, protocol self-validation, and yield optimization.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of the 1-bromo-2,7-naphthyridine system relies on a convergent approach starting from commercially available acyclic and monocyclic precursors. The direct formation of both pyrido rings in a single synthetic step from acyclic compounds is rare; thus, building upon a pre-existing pyridine ring is the standard paradigm[2].

Caption: Retrosynthetic disconnection of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate.

Mechanistic Causality

-

Claisen Condensation & Cyclization : The synthesis is initiated by the base-promoted condensation of 4-methylpyridine-3-carbonitrile with diethyl oxalate[2]. The use of a strong base like Sodium Hydride (NaH) is critical. It deprotonates the weakly acidic C4-methyl group (activated by the electron-withdrawing pyridine ring and the ortho-nitrile). The resulting carbanion attacks the electrophilic carbonyl of diethyl oxalate. The intermediate then undergoes an intramolecular cyclization where the newly formed enolate attacks the adjacent nitrile group, yielding the 1-oxo-1,2-dihydro-2,7-naphthyridine core[2].

-

Deoxybromination : The intermediate lactam (which exists in tautomeric equilibrium with its 1-hydroxy form) is subjected to deoxybromination using Phosphorus oxybromide (POBr₃)[3]. POBr₃ activates the lactam oxygen by forming a phosphorodibromidate leaving group, which is subsequently displaced by a bromide ion via an S_NAr mechanism to yield the target 1-bromo derivative[3][4].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality controls prevent downstream failures.

Caption: Step-by-step synthetic workflow for the target naphthyridine derivative.

Protocol 1: Synthesis of Ethyl 1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate

Caution: Sodium hydride reacts violently with water and is highly destructive to tissues. Handle under an inert atmosphere.

-

Preparation : Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.

-

Base Addition : Suspend NaH (60% dispersion in mineral oil, 2.5 equiv) in anhydrous toluene (or benzene) and cool the mixture to 0 °C using an ice bath[2].

-

Reagent Introduction : Prepare a solution of 4-methylpyridine-3-carbonitrile (1.0 equiv) and diethyl oxalate (1.5 equiv) in anhydrous toluene. Add this solution dropwise to the NaH suspension over 30 minutes to control the exothermic hydrogen gas evolution.

-

Cyclization : Remove the ice bath and allow the reaction to warm to room temperature, then heat to 80 °C for 12 hours to drive the cyclization to completion[2].

-

Workup : Cool the mixture to 0 °C and carefully quench with ice water. Acidify the aqueous layer to pH ~5-6 using dilute acetic acid. The product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum to afford the intermediate.

Protocol 2: Synthesis of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Caution: POBr₃ is highly corrosive and reacts violently with moisture.

-

Activation : In a heavy-walled pressure flask or a standard round-bottom flask equipped with a reflux condenser, combine the intermediate from Protocol 1 (1.0 equiv) and POBr₃ (3.0 equiv) in anhydrous toluene[3].

-

Halogenation : Heat the reaction mixture to 110–130 °C for 3–5 hours. The elevated temperature is required to overcome the activation energy barrier of the S_NAr displacement of the bulky phosphate leaving group[3][4].

-

Quench & Extraction : Cool the reaction to room temperature. Slowly and carefully pour the mixture over crushed ice. Neutralize the acidic aqueous phase with saturated aqueous NaHCO₃ until pH ~7-8 is reached (critical to prevent hydrolysis of the ethyl ester).

-

Isolation : Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure target compound.

Quantitative Data & Yield Optimization

To ensure reproducibility across different scales of synthesis, the following table summarizes the optimized reaction parameters and expected quantitative outcomes.

| Step | Transformation | Reagents & Conditions | Equivalents | Reaction Time | Isolated Yield (%) | Target Purity (HPLC) |

| 1 | Condensation & Cyclization | NaH, Diethyl Oxalate, Toluene, 0 °C to 80 °C | NaH (2.5 eq), Oxalate (1.5 eq) | 12 h | 65 - 75% | >95% |

| 2 | Deoxybromination | POBr₃, Toluene, 110 °C - 130 °C | POBr₃ (3.0 eq) | 4 h | 70 - 80% | >98% |

Analytical Characterization & Self-Validation

A robust synthetic protocol must be self-validating. Researchers should utilize the following analytical benchmarks to confirm structural integrity before proceeding to biological assays or further derivatization.

Intermediate 1 (Ethyl 1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate):

-

¹H NMR (DMSO-d₆): The presence of the lactam N-H proton is a critical diagnostic marker, typically appearing as a broad singlet around 11.5–12.0 ppm. The ethyl ester will present a distinct quartet at ~4.3 ppm and a triplet at ~1.3 ppm.

-

MS (ESI+): Calculated for C₁₁H₁₁N₂O₃ [M+H]⁺: 219.08.

Target Product (Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate):

-

¹H NMR (CDCl₃): The complete disappearance of the lactam N-H proton confirms successful halogenation. Furthermore, the pyridine ring protons (C5, C6, C8) will shift downfield due to the strong electron-withdrawing effect of the newly introduced C1-bromine atom[3].

-

MS (ESI+): Calculated for C₁₁H₉BrN₂O₂[M+H]⁺: 281.00 and 283.00. The mass spectrum must display a characteristic 1:1 isotopic doublet, confirming the incorporation of a single bromine atom.

References

-

Product Class 8: Naphthyridines Source: thieme-connect.de URL:2

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties Source: nih.gov URL:1

-

CA2642452A1 - Process for preparing 1-halo-2,7-naphthyridinyl derivatives Source: google.com URL:3

-

THE NAPHTHYRIDINES Source: digitallibrary.co.in URL:4

Sources

- 1. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. CA2642452A1 - Process for preparing 1-halo-2,7-naphthyridinyl derivatives - Google Patents [patents.google.com]

- 4. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

Structure Elucidation of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate: A Comprehensive Analytical Framework

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (CAS: 250674-54-5) [4]

Executive Summary & Strategic Rationale

Naphthyridine derivatives, particularly 2,7-naphthyridines, have emerged as privileged scaffolds in medicinal chemistry, exhibiting profound activities as kinase inhibitors (e.g., MET/AXL inhibitors) and antimicrobial agents [1]. The molecule Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate serves as a highly versatile building block. The C1 bromine atom provides an optimal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3 ethyl ester allows for orthogonal derivatization into amides or alcohols.

As a Senior Application Scientist, I approach the structure elucidation of heavily substituted heterocyclic systems not as a series of isolated tests, but as a deterministic, self-validating analytical strategy . 1D NMR alone is insufficient for fused heterocyclic systems due to the lack of protons on bridgehead carbons and substituted positions. Therefore, we must anchor our workflow in High-Resolution Mass Spectrometry (HRMS) to establish an immutable boundary condition—the exact molecular formula and isotopic signature—before advancing to the topological mapping provided by 2D Nuclear Magnetic Resonance (NMR) spectroscopy [2].

Analytical Workflow Architecture

The causality behind our experimental choices is straightforward: Validate the mass and halogens first, map the proton-carbon connectivity second, and confirm functional groups third.

Caption: Multi-modal analytical workflow for the structure elucidation of the 2,7-naphthyridine derivative.

High-Resolution Mass Spectrometry (HRMS)

In any structure elucidation workflow, establishing the exact molecular mass prevents the misinterpretation of downstream spectral data. For this molecule (C₁₁H₉BrN₂O₂), the presence of bromine dictates a highly specific mass spectral signature.

-

Calculated Exact Mass: 279.9846 Da

-

Observed [M+H]⁺: 280.9924 Da (⁷⁹Br) and 282.9904 Da (⁸¹Br).

Causality of the Data: The observation of a 1:1 intensity doublet separated by exactly 1.998 Da is the self-validating proof of a single bromine atom. This confirms that the core scaffold has not undergone unintended dehalogenation—a common side reaction in naphthyridine synthesis [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 2,7-naphthyridine core is electron-deficient, causing significant deshielding of its aromatic protons. The assignment relies heavily on 2D Heteronuclear Multiple Bond Correlation (HMBC) to bridge the proton-deficient gaps (C1, C3, C4a, C8a).

1D and 2D NMR Data Summary

| Position | ¹H Chemical Shift (ppm), Mult, J (Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (C-Br) | - | 145.2 | - |

| 2 (N) | - | - | - |

| 3 (C-Ester) | - | 148.5 | - |

| 4 | 8.61, s | 121.3 | C4a, C8a, C=O |

| 4a | - | 132.0 | - |

| 5 | 7.85, d, J = 5.5 | 118.6 | C4a, C8a, C6 |

| 6 | 8.82, d, J = 5.5 | 152.4 | C5, C4a |

| 7 (N) | - | - | - |

| 8 | 9.55, s | 149.8 | C1, C4a, C8a |

| 8a | - | 125.4 | - |

| C=O | - | 164.3 | - |

| O-CH₂ | 4.52, q, J = 7.1 | 62.1 | C=O, CH₃ |

| CH₃ | 1.45, t, J = 7.1 | 14.2 | O-CH₂ |

Mechanistic Logic of NMR Assignments

-

The H8 Anchor (9.55 ppm): H8 is the most deshielded proton due to the combined anisotropic effects of the adjacent N7 nitrogen and the bridgehead C8a. Its assignment is self-validating: its singlet nature isolates it to the C8 position, while its ³J HMBC correlation to C1 (145.2 ppm) unequivocally anchors the bromine-bearing carbon.

-

The H5/H6 Spin System: H5 and H6 form a distinct AX spin system (J = 5.5 Hz). H6 (8.82 ppm) is shifted further downfield than H5 (7.85 ppm) because it is alpha to the N7 nitrogen.

-

Ester Conjugation: The singlet at 8.61 ppm (H4) shows a strong ³J HMBC correlation to the ester carbonyl (164.3 ppm), confirming the regiochemistry of the carboxylate group at C3.

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions mapping the naphthyridine core.

Vibrational Spectroscopy (FT-IR)

While NMR maps the carbon-hydrogen framework, FT-IR provides orthogonal validation of the functional groups, ensuring no unexpected hydrolysis or degradation has occurred.

-

1712 cm⁻¹: Strong, sharp peak corresponding to the conjugated ester C=O stretch. The conjugation with the aromatic naphthyridine ring shifts this slightly lower than a standard aliphatic ester (~1735 cm⁻¹).

-

1245 cm⁻¹ & 1105 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the ethyl ester.

-

1590 cm⁻¹ & 1545 cm⁻¹: Aromatic C=C and C=N stretching vibrations characteristic of the rigid, planar polycyclic structure [3].

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol 1: HRMS (ESI-TOF) Acquisition

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade acetonitrile to create a 1 mg/mL stock. Dilute 10 µL of this stock into 990 µL of a 0.1% formic acid in water/acetonitrile (50:50, v/v) solution.

-

Instrument Tuning: Calibrate an Agilent 6545 Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode using a standard tuning mix to ensure mass accuracy is < 2 ppm.

-

Acquisition Parameters: Inject 2 µL of the diluted sample. Set the capillary voltage to 3500 V, drying gas temperature to 325 °C, and flow rate to 10 L/min. Acquire data over an m/z range of 100–1000.

-

Validation Check: Extract the ion chromatogram for m/z 281.0. The run is only validated if the 281.0 / 283.0 doublet ratio is exactly 1:1 (± 5%).

Protocol 2: Multi-Nuclear NMR Spectroscopy

-

Sample Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Rationale: CDCl₃ is chosen over DMSO-d₆ to prevent potential solvent-induced ester hydrolysis over long acquisition times.

-

Instrument Setup: Insert the 5 mm precision NMR tube into a Bruker Avance III HD 600 MHz spectrometer equipped with a TCI CryoProbe. Regulate the temperature to 298 K.

-

Tuning and Shimming: Perform automatic tuning and matching (ATM) for ¹H and ¹³C nuclei. Execute gradient shimming (TopShim) until the ¹H line width is < 0.6 Hz at 50% peak height.

-

Acquisition:

-

¹H NMR: Acquire 16 scans with a 30° pulse angle, 2.0 s relaxation delay, and 64k data points.

-

¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16), a 2.0 s relaxation delay, and 64k data points.

-

HMBC: Acquire using a gradient-selected pulse sequence optimized for long-range couplings (J = 8 Hz). Collect 256 increments in the t₁ (¹³C) dimension and 2048 points in the t₂ (¹H) dimension.

-

Conclusion

The structure elucidation of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate demonstrates the necessity of a multi-modal analytical strategy. By locking the molecular formula via the HRMS isotopic signature and systematically mapping the proton-deficient core using 2D HMBC NMR, we eliminate structural ambiguity. This rigorously validated building block is now primed for downstream cross-coupling and integration into advanced pharmacological pipelines.

References

-

Title: Efficient Arylation of 2,7-Naphthyridin-1(2H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor Source: ACS Combinatorial Science (2020) URL: [Link]

-

Title: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds Source: International Journal of Molecular Sciences / MDPI (2022) URL: [Link]

-

Title: Substrate-Tuned Domino Annulation for Selective Synthesis of Poly-substituted Benzo[f]imidazo[2,1-a][2,7]naphthyridines and 3-Azaheterocyclic Substituted 2-Arylquinolines Source: The Journal of Organic Chemistry (2021) URL: [Link]

A Technical Guide to the Mechanistic Pathways of Naphthyridine Bromination

This guide provides an in-depth exploration of the mechanisms governing the formation of brominated naphthyridines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to dissect the causal factors behind synthetic choices, offering field-proven insights into achieving desired regioselectivity and yield. We will explore the core reactivity of the naphthyridine scaffold and detail the primary mechanistic routes—electrophilic aromatic substitution and Sandmeyer-type reactions—that are fundamental to the synthesis of these vital chemical intermediates.

Chapter 1: The Naphthyridine Core: Electronic Landscape and Reactivity

The naphthyridine framework, consisting of two fused pyridine rings, is an electron-deficient heteroaromatic system. The presence and position of the two nitrogen atoms significantly influence the electron density across the scaffold, deactivating the rings towards classical electrophilic aromatic substitution (SEAr) compared to benzene or even quinoline.[1] The nitrogen atoms exert a strong electron-withdrawing inductive effect and can be protonated or coordinate to Lewis acids, further deactivating the system.

However, this deactivation is not uniform. The positions meta to the nitrogen atoms (e.g., C3 and C7 in 1,5-naphthyridine; C3 and C6 in 1,8-naphthyridine) are generally the least deactivated and thus the most susceptible to electrophilic attack.[2] Conversely, the positions alpha and gamma to the nitrogens are the most electron-deficient and are more prone to nucleophilic attack. Understanding this electronic landscape is paramount for predicting and controlling the regiochemical outcome of bromination reactions.

Chapter 2: Electrophilic Aromatic Substitution (SEAr): The Direct Approach

Direct bromination via electrophilic substitution is a primary method for installing a bromine atom onto the naphthyridine ring. The success and selectivity of this approach hinge on the choice of brominating agent and reaction conditions, which must be calibrated to overcome the inherent electron deficiency of the heterocyclic system.

Mechanism with Molecular Bromine (Br₂) and N-Bromosuccinimide (NBS)

The direct use of molecular bromine (Br₂) often requires harsh conditions or the presence of a Lewis acid to generate a sufficiently powerful electrophile. A more common and controllable laboratory approach utilizes N-Bromosuccinimide (NBS).[3][4] NBS serves as a source for a low concentration of electrophilic bromine, which can be initiated by an acid or light.[5][6]

The generally accepted mechanism proceeds via the formation of a positively charged intermediate known as a sigma complex or arenium ion. The electrophile (Br⁺) attacks the π-system of the naphthyridine ring, leading to this resonance-stabilized carbocation. The subsequent loss of a proton from the site of attack restores aromaticity and yields the brominated product.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

The 2,7-Naphthyridine Scaffold: Discovery, Synthesis, and Therapeutic Applications

Executive Summary

The naphthyridine family comprises six isomeric fused dipyridines, each presenting unique electronic and steric profiles. While the 1,8-naphthyridine isomer historically dominated pharmaceutical research due to the early discovery of nalidixic acid, the 2,7-naphthyridine core has emerged as a highly versatile and privileged scaffold in modern drug discovery[1],[2]. This whitepaper explores the historical isolation of 2,7-naphthyridines from natural sources, details the mechanistic logic behind their chemical synthesis, and evaluates their expanding role in oncology, neurology, and infectious disease therapeutics.

Historical Context and Natural Discovery

The systematic exploration of naphthyridines began in the mid-20th century. The 1,8-isomer gained rapid clinical prominence in 1962 following G. Lesher's discovery of nalidixic acid, the progenitor of the fluoroquinolone antibiotic class[2]. Conversely, the 2,7-naphthyridine core remained relatively underexplored until researchers began isolating complex, bioactive alkaloids from both terrestrial plants and marine environments[3].

Evolution has utilized the 2,7-naphthyridine framework to mediate highly specific biological interactions. Key natural discoveries include:

-

Jasminine: A monoterpenoid alkaloid isolated from the leaves of Ligustrum novoguineense, which demonstrated early evidence of the scaffold's central nervous system (CNS) penetration by decreasing motor activity in murine models[3].

-

Lophocladines A and B: In a landmark discovery, these 2,7-naphthyridine alkaloids were isolated from the marine red alga Lophocladia sp. collected in the Fijian Islands[4]. This represented the first occurrence of this skeleton in red algae, proving that marine environments are rich repositories for this specific isomer[4].

Structural Assembly and Synthetic Workflows

Synthesizing the 2,7-naphthyridine core presents inherent challenges due to the electron-deficient nature of the fused pyridine rings. Historically, structural assembly relied on the cyclocondensation of acyclic substrates or the intramolecular cyclization of functionalized pyridines[1].

Recent synthetic advancements have introduced cascade rearrangements to access highly functionalized derivatives. For instance, the Smiles rearrangement of 1-amino-3-oxo-2,7-naphthyridines provides a thermodynamically driven pathway to complex heterocyclic systems, such as furo[2,3-c]-2,7-naphthyridines, bypassing the need for harsh cyclization conditions[5].

Primary synthetic workflows and rearrangement logic for the 2,7-naphthyridine scaffold.

Experimental Methodology: Copper-Catalyzed N-Arylation

Functionalization at the N2 position of the 2,7-naphthyridin-1(2H)-one core is critical for optimizing the pharmacokinetic properties of kinase inhibitors[6]. The following protocol details a highly efficient N-arylation strategy.

Causality of Experimental Choices:

The 2,7-naphthyridine core is inherently electron-deficient, rendering traditional Ullmann C-N coupling highly inefficient and prone to degradation. By utilizing N,N'-dimethylethylenediamine (DMEDA) as a bidentate ligand, the solubility of the Cu(I) species is enhanced, and the activation energy for the oxidative addition of the aryl iodide is significantly lowered[6]. Anhydrous 1,4-dioxane is selected over polar aprotic solvents (like DMF) to suppress competitive side reactions, while K3PO4 provides the optimal basicity to deprotonate the naphthyridinone without hydrolyzing the substrate.

Step-by-Step Protocol:

-

Preparation: In an oven-dried Schlenk tube, combine 2,7-naphthyridin-1(2H)-one (1.0 equiv), aryl iodide (1.2 equiv), CuI (10 mol%), and anhydrous K

3PO4(2.0 equiv). -

Atmosphere Exchange: Evacuate the tube and backfill with argon (repeat 3 times). Rationale: Strict anaerobic conditions prevent the oxidative degradation of the Cu(I) catalyst to inactive Cu(II) species.

-

Solvent & Ligand Addition: Add anhydrous 1,4-dioxane (0.2 M) and DMEDA (20 mol%) via a gas-tight syringe.

-

Thermal Activation: Seal the tube and stir the reaction mixture at 100 °C for 12–16 hours.

-

Self-Validating Monitoring: The transition of the reaction mixture to a deep blue/green color confirms the successful formation of the active Cu-DMEDA complex. Monitor via TLC (DCM:MeOH 95:5). The consumption of the highly fluorescent 2,7-naphthyridin-1(2H)-one starting material under 254 nm UV light provides an immediate, visual confirmation of reaction progress without requiring complex spectroscopic workups.

-

Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Concentrate the filtrate in vacuo and purify via flash column chromatography to afford the N-aryl-2,7-naphthyridin-1(2H)-one[6].

Pharmacological Profiling and Drug Development

The 2,7-naphthyridine core is a highly privileged pharmacophore, exhibiting a broad spectrum of therapeutic activities[1].

-

Oncology & Kinase Inhibition: Synthetic 2,7-naphthyridinones serve as potent MET and AXL kinase inhibitors, which are crucial targets in tumor metastasis and drug resistance[6]. Furthermore, the naturally derived Lophocladine B exhibits profound cytotoxicity against NCI-H460 (human lung tumor) and MDA-MB-435 (breast cancer) cell lines by acting as a direct microtubule inhibitor[4].

-

Neurology: The core demonstrates excellent blood-brain barrier penetration. Lophocladine A acts as a δ-opioid receptor antagonist with notable affinity for NMDA receptors[4]. Additionally, synthetic pyrazolo[3,4-c]-2,7-naphthyridines have been developed as neurotropic agents, showing significant anticonvulsant and sedative activities[7].

-

Infectious Disease: Leveraging the historical success of naphthyridines in bacteriology, novel 2,7-naphthyridine derivatives containing a carboxyl group at position 3 have been synthesized to target bacterial DNA gyrase. Compound 10j demonstrated selective eradication of Staphylococcus aureus biofilms with an MIC of 8 mg/L, while maintaining a microbiota-sparing profile[8].

Pharmacological branching and target pathways of 2,7-naphthyridine derivatives.

Quantitative Pharmacological Data

The structural versatility of the 2,7-naphthyridine scaffold allows for precise tuning of biological activity. The table below summarizes key quantitative data for prominent derivatives:

| Compound | Source / Origin | Primary Target / Mechanism | Key Biological Activity |

| Lophocladine A | Lophocladia sp. (Marine Alga) | δ-Opioid & NMDA Receptors | Receptor Antagonism / Neuromodulation[4] |

| Lophocladine B | Lophocladia sp. (Marine Alga) | Microtubules | Cytotoxicity in Lung/Breast Cancer lines[4] |

| Jasminine | Ligustrum novoguineense | Central Nervous System | Decreased motor activity (Sedative)[3] |

| Compound 10j | Synthetic Derivative | Bacterial DNA Gyrase | Anti-staphylococcal activity (MIC = 8 mg/L)[8] |

| 8-chloro-2-phenyl deriv. | Synthetic Derivative | MET/AXL Kinases | Targeted Kinase Inhibition / Tumor Suppression[6] |

References

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry.1

-

Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar / Marine Drugs.3

-

Lophocladines, Bioactive Alkaloids from the Red Alga Lophocladia sp. Journal of Natural Products (PMC / NIH).4

-

Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. Pharmaceuticals (MDPI).7

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC / NIH.8

-

Efficient Arylation of 2,7-Naphthyridin-1(2H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor. ACS Combinatorial Science.6

-

Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar.2

-

Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Int. J. Mol. Sci.5

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Lophocladines, Bioactive Alkaloids from the Red Alga Lophocladia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (PDF) Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds [academia.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Synthetic Elucidation of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 2,7-naphthyridine scaffold is a recognized privileged structure, with derivatives exhibiting a wide spectrum of biological activities, including antitumor and antimicrobial properties.[1] This document details the molecule's structure, proposes a robust synthetic protocol based on established methodologies, and outlines a thorough characterization workflow.

Molecular Structure and Properties

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate is a functionalized bicyclic heteroaromatic compound. The core of the molecule is the 2,7-naphthyridine ring system, an isomer of pyridopyridine.[2] Key substituents that dictate its chemical reactivity and potential for further derivatization are a bromine atom at the C1 position and an ethyl carboxylate group at the C3 position. The bromine atom serves as a versatile handle for introducing molecular diversity, particularly through metal-catalyzed cross-coupling reactions. The ethyl ester provides a site for hydrolysis to the corresponding carboxylic acid or amidation, enabling the modulation of physicochemical properties and biological target engagement.

Table 1: Key Properties of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂O₂ | Commercial |

| Molecular Weight | 281.11 g/mol | Commercial |

| Appearance | Expected to be a solid at room temperature | Inference |

| Purity | Typically available at ≥95% purity | [3] |

| Storage | Recommended refrigerated storage |

While no public X-ray crystal structure data for this specific molecule is currently available, the 2,7-naphthyridine core is expected to be largely planar. The ethyl carboxylate group will have rotational freedom, influencing crystal packing and solubility.

Proposed Synthesis and Experimental Protocol

The synthesis of substituted 2,7-naphthyridines can be achieved through various strategies, often involving the cyclization of functionalized pyridine precursors.[2] A plausible and efficient route to Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate can be envisioned through a multi-step sequence starting from a suitably substituted pyridine derivative. The following protocol is a proposed, self-validating system based on analogous transformations in heterocyclic chemistry.

Diagram 1: Proposed Synthetic Workflow

Caption: A three-stage synthetic pathway to the target compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of a 1-H-2,7-naphthyridin-1-one precursor

-

Rationale: This step aims to construct the core naphthyridine ring system. A common method is the condensation and cyclization of an aminopyridine derivative with a malonate derivative.

-

Procedure:

-

To a solution of 3-aminopyridine-4-carboxamide (1 eq.) in a high-boiling point solvent such as diphenyl ether, add diethyl ethoxymethylenemalonate (1.1 eq.).

-

Heat the mixture to 240-250 °C for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with hexane to remove the solvent, and then with ethanol. Dry under vacuum to yield the 2,7-naphthyridin-1-one-3-carboxylate intermediate.

-

Step 2: Bromination of the Naphthyridinone Ring

-

Rationale: Introduction of the bromine atom at the C1 position is a key functionalization step. Using a brominating agent like phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) is a standard method for converting a pyridone/naphthyridinone to a bromo-derivative.

-

Procedure:

-

Suspend the naphthyridinone intermediate (1 eq.) in an excess of phosphorus oxybromide (POBr₃).

-

Heat the mixture to reflux (around 100-110 °C) for 2-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., NaHCO₃ or NH₄OH) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry under vacuum. This should yield the 1-bromo-2,7-naphthyridine-3-carboxylic acid.

-

Step 3: Fischer Esterification

-

Rationale: The final step is the conversion of the carboxylic acid to the ethyl ester. Acid-catalyzed esterification with ethanol is a classic and reliable method.

-

Procedure:

-

Suspend the 1-bromo-2,7-naphthyridine-3-carboxylic acid (1 eq.) in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, a few drops).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated NaHCO₃ solution to remove any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate.

-

Spectroscopic and Chromatographic Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Thin-Layer Chromatography (TLC):

-

System: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point.

-

Visualization: UV light (254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Based on established data for substituted 2,7-naphthyridines, the following NMR signals can be predicted.[4]

Table 2: Predicted ¹H and ¹³C NMR Data for Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (in CDCl₃)

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale for Prediction |

| H-4 | ~8.5 (s, 1H) | - | Aromatic proton adjacent to the ester and deshielded by the ring nitrogen. |

| H-5 | ~7.8 (d, 1H) | - | Aromatic proton on the second ring, showing doublet coupling to H-6. |

| H-6 | ~8.8 (d, 1H) | - | Aromatic proton deshielded by the adjacent nitrogen (N-7), showing doublet coupling to H-5. |

| H-8 | ~9.5 (s, 1H) | - | Highly deshielded aromatic proton situated between two nitrogen atoms. |

| -O-CH₂-CH₃ | ~4.5 (q, 2H) | ~62 | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |

| -O-CH₂-CH₃ | ~1.4 (t, 3H) | ~14 | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |

| C-1 | - | ~145 | Carbon bearing the bromine atom, expected to be in the aromatic region. |

| C-3 | - | ~125 | Carbon bearing the ester group. |

| C-4 | - | ~148 | Aromatic CH carbon. |

| C-4a | - | ~155 | Quaternary carbon at the ring junction. |

| C-5 | - | ~122 | Aromatic CH carbon. |

| C-6 | - | ~150 | Aromatic CH carbon. |

| C-8 | - | ~158 | Aromatic CH carbon, highly deshielded. |

| C-8a | - | ~138 | Quaternary carbon at the ring junction. |

| C =O (ester) | - | ~165 | Carbonyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy:

-

Expected Absorptions:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2980-2850 cm⁻¹: C-H stretching of the ethyl group.

-

~1720 cm⁻¹: Strong C=O stretching of the ester.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the naphthyridine ring.

-

~1250 cm⁻¹: C-O stretching of the ester.

-

Below 800 cm⁻¹: C-Br stretching.

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) is suitable.

-

Expected Molecular Ion: A characteristic isotopic pattern for a molecule containing one bromine atom ([M]+ and [M+2]+ in an approximate 1:1 ratio) should be observed. For C₁₁H₉⁷⁹BrN₂O₂, the expected m/z would be around 280.99. For C₁₁H₉⁸¹BrN₂O₂, the expected m/z would be around 282.99.

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OEt, 45 Da) or the entire ethyl carboxylate group (-COOEt, 73 Da) from the molecular ion.[4]

Chemical Reactivity and Applications in Drug Discovery

The title compound is a valuable building block for creating libraries of more complex molecules for biological screening.

Diagram 2: Reactivity Profile

Caption: Key reaction pathways for derivatization.

Palladium-Catalyzed Cross-Coupling Reactions:

The C1-bromo position is highly amenable to various palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters allows for the introduction of diverse aromatic systems. This is a powerful strategy for exploring structure-activity relationships (SAR) by modifying the substitution at the C1 position.

-

Sonogashira Coupling: Coupling with terminal alkynes can introduce alkynyl moieties, which can serve as handles for further transformations (e.g., click chemistry) or as part of a final pharmacophore.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C1 position, which is crucial for tuning properties like solubility and target binding.

Transformations of the Ethyl Ester:

-

Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid. This introduces a handle for salt formation to improve aqueous solubility or for isosteric replacement studies.

-

Amidation: The ester can be converted to a wide array of amides, either by direct reaction with an amine at elevated temperatures or through activation of the corresponding carboxylic acid with peptide coupling reagents. This is a common strategy in drug design to introduce hydrogen bond donors and acceptors.

The strategic combination of these reactions allows for the generation of a vast chemical space around the 2,7-naphthyridine core, making Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate a highly valuable starting material for the discovery of novel therapeutics.

References

- Ciurlica, S., Oprean, C., & Almajan, G. L. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(6), 839-845.

- Wójcicka, A., & Bęcan, L. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(21), 6649.

-

AiFChem, an Xtalpi Company. Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate 95%. BuyChemJapan. Retrieved March 5, 2026, from [Link]

- Wójcicka, A., Bęcan, L., & Wagner, E. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7-Naphthyridine-3-carboxylic Acid Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 72(2), 297-305.

Sources

Application Notes and Protocols for Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate in Medicinal Chemistry

Introduction: The 2,7-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery

The 2,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] As a structural isomer of pyridopyridine, this nitrogen-containing ring system is a key component in numerous compounds with demonstrated therapeutic potential, including antitumor, antimicrobial, analgesic, and anticonvulsant properties.[1][2] The unique electronic and structural features of the 2,7-naphthyridine moiety allow for diverse interactions with biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[2]

Derivatives of 2,7-naphthyridine have been identified as potent and selective inhibitors of various enzymes and kinases, which are crucial targets in oncology and inflammatory diseases.[1][3] Notably, compounds based on this scaffold have shown inhibitory activity against c-Kit, VEGFR-2, and MET kinases, all of which are implicated in cancer progression.[3][4] Furthermore, 2,7-naphthyridine derivatives have been developed as potent inhibitors of phosphodiesterase 5 (PDE5) and have shown promise as targeted anti-staphylococcal agents.[5]

This guide focuses on the synthetic utility of a key building block, Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate . The strategic placement of the bromine atom at the 1-position and the ethyl ester at the 3-position makes this molecule a versatile precursor for the synthesis of a wide range of functionalized 2,7-naphthyridine derivatives. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further opportunities for molecular diversification.

This document provides detailed protocols for key synthetic transformations involving Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate, with a focus on Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as functional group manipulations of the ester. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this valuable building block in their medicinal chemistry programs.

Key Synthetic Applications and Protocols

The reactivity of the C1-bromine atom in Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] This reaction is widely used in medicinal chemistry due to its mild reaction conditions and tolerance of a wide range of functional groups.[7] In the context of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate, the Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents at the 1-position, which can be crucial for modulating the pharmacological activity and pharmacokinetic properties of the resulting compounds.

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species.[8] For more challenging couplings, pre-formed Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used.[9]

-

Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a standard ligand, but for more challenging substrates, bulky and electron-rich ligands like SPhos or XPhos can improve reaction rates and yields.[6]

-

Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and the tolerance of base-sensitive functional groups.[7]

-

Solvent: A mixture of an organic solvent and water is typically used. Solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME) are common choices. The aqueous phase is necessary to dissolve the inorganic base.[8]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate with an arylboronic acid.

Materials:

-

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

-

Triphenylphosphine (PPh₃) (0.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture, 10 mL).

-

Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 1-aryl-2,7-naphthyridine derivative.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME/H₂O | 90 | 6 | 90-98 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 110 | 12 | 75-85 |

| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 88-96 |

Note: The yields are estimates based on typical Suzuki-Miyaura reactions and may vary depending on the specific substrate and reaction conditions.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Synthesis of Amino-Naphthyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][3] This reaction is of paramount importance in medicinal chemistry for the synthesis of aryl amines, which are common motifs in drug molecules.[10] Applying this reaction to Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate allows for the introduction of a wide variety of primary and secondary amines at the 1-position, providing access to a diverse range of scaffolds for biological screening.

Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination depends on the careful selection of reaction components.

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used palladium sources.[11][12]

-

Ligand: Bulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation. Ligands such as BINAP, Xantphos, or RuPhos are often employed to promote the reaction and prevent side reactions.[13][14]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[11][14]

-

Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent unwanted side reactions.[12]

This protocol provides a general procedure for the Buchwald-Hartwig amination of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate with a primary or secondary amine.

Materials:

-

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol) via syringe.

-

Heat the reaction mixture in an oil bath at 100-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-24 hours), cool the reaction to room temperature.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 1-amino-2,7-naphthyridine derivative.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Dioxane | 100 | 18 | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS | Toluene | 100 | 8 | 85-95 |

| 4 | Piperidine | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | Dioxane | 110 | 24 | 70-80 |

Note: The yields are estimates based on typical Buchwald-Hartwig amination reactions and may vary depending on the specific amine and reaction conditions.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Functional Group Transformations of the Ethyl Ester

The ethyl ester at the 3-position of the 2,7-naphthyridine core provides a versatile handle for further derivatization, primarily through hydrolysis to the carboxylic acid and subsequent amidation.

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a wide range of subsequent reactions, most notably amide bond formation.

Rationale for Experimental Choices:

-

Basic Hydrolysis (Saponification): This is the most common method for ester hydrolysis.[15] A strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is used in an aqueous-organic solvent mixture. The reaction is typically irreversible as the carboxylate salt is formed.[15] Subsequent acidification protonates the carboxylate to yield the carboxylic acid.[15]

-

Acidic Hydrolysis: While possible, acidic hydrolysis is a reversible reaction and often requires harsh conditions and a large excess of water to drive the equilibrium towards the products.[15]

Materials:

-

Ethyl 1-substituted-2,7-naphthyridine-3-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2-3 equivalents)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the ethyl ester (1.0 mmol) in a mixture of THF (or methanol) and water (e.g., 3:1, 10 mL).

-

Add NaOH or LiOH (2-3 mmol) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully acidify the mixture to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid may form.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid, which can be purified by recrystallization or chromatography if necessary.

The carboxylic acid obtained from hydrolysis can be coupled with a variety of amines to form amides, a key functional group in many drug molecules. This is typically achieved using a coupling agent.

Rationale for Experimental Choices:

-

Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine.

-

Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.

-

Solvent: Anhydrous aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.

Materials:

-

1-Substituted-2,7-naphthyridine-3-carboxylic acid

-

Amine (1.1 equivalents)

-

HATU (1.2 equivalents)

-

Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add the amine (1.1 mmol), HATU (1.2 mmol), and DIPEA (3.0 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Conclusion

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate is a highly valuable and versatile building block for the synthesis of medicinally relevant compounds. Its strategic functionalization allows for the facile introduction of a wide array of substituents at the 1- and 3-positions of the 2,7-naphthyridine scaffold. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide efficient methods for constructing diverse chemical libraries for drug discovery programs targeting kinases and other enzymes. Furthermore, the straightforward manipulation of the ethyl ester to the corresponding carboxylic acid and amides expands the possibilities for creating novel bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important intermediate in the quest for new and improved therapeutics.

References

-

[Benzo[c][3][8]naphthyridines as inhibitors of PDK-1 - PubMed]([Link])

-

[discovery and SAR study of 1H-imidazo[4,5-h][1][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing)]([Link])

-

[Regioselective synthesis of functionalized[1][11]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing)]([Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. chemguide.co.uk [chemguide.co.uk]

Derivatization of the ester group on Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

An In-Depth Technical Guide to the Derivatization of the Ester Group on Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

Abstract

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antitumor and enzyme inhibitory properties.[1][2][3] Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate serves as a versatile building block for drug discovery, offering multiple points for chemical modification. The ester group at the C-3 position is a particularly attractive handle for derivatization, allowing for the introduction of diverse functional groups to modulate physicochemical properties, target binding, and pharmacokinetic profiles. This guide provides detailed application notes and validated protocols for three fundamental transformations of this ester group: hydrolysis to the carboxylic acid, conversion to a diverse library of amides, and reduction to the primary alcohol. Each protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and methods for characterization.

Strategic Overview of Derivatization

The ethyl ester of the 1-bromo-2,7-naphthyridine core is a stable, readily accessible starting material.[4] Its modification is typically aimed at exploring structure-activity relationships (SAR). The three primary pathways—hydrolysis, amidation, and reduction—transform the ester into key functional groups that serve as either final products or intermediates for further elaboration.

Sources

Fragment-Based Drug Discovery (FBDD) Application Note: Elaboration of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate for Kinase Inhibitor Development

Scientific Rationale & Structural Significance

In the landscape of targeted oncology and immunology, Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight chemical starting points that bind with high ligand efficiency. Among privileged nitrogenous heterocycles, the 2,7-naphthyridine scaffold has emerged as a highly potent hinge-binding motif for various protein kinases, including c-Kit, VEGFR-2, and Hematopoietic Progenitor Kinase 1 (HPK1)[1][2].

Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (CAS: 250674-54-5) serves as an elite bifunctional fragment for FBDD[3]. The core naphthyridine system anchors the molecule into the ATP-binding pocket by acting as a bidentate hydrogen-bond acceptor with the kinase hinge backbone. To evolve this micromolar fragment into a nanomolar lead, researchers must utilize its two orthogonal reactive handles:

-

The C1-Bromo Handle: Highly activated for metal-catalyzed cross-coupling, allowing for vector-directed "fragment growing" into the kinase's hydrophobic back pocket or selectivity filter[4].

-

The C3-Ethyl Ester Handle: Primed for hydrolysis and subsequent amidation, directing structural elaboration outward toward the solvent-exposed channel to optimize pharmacokinetic (PK) properties and aqueous solubility.

Logical vectors for fragment elaboration of the 2,7-naphthyridine scaffold in kinase pockets.

Physicochemical Profiling & Vector Analysis

For a fragment to be viable, it must adhere closely to the "Rule of Three" (Ro3). Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate is highly compliant, ensuring that subsequent additions do not prematurely inflate the molecular weight beyond drug-like space.

Table 1: Fragment Physicochemical Properties (Ro3 Compliance)

| Property | Value | FBDD Ideal Range | Rationale for Drug Design |

| Molecular Weight | 281.08 Da | < 300 Da | Leaves ~200 Da of "growth space" for lead optimization. |

| cLogP | ~1.8 | ≤ 3.0 | Ensures the fragment is soluble enough for high-concentration biochemical screening. |

| H-Bond Donors | 0 | ≤ 3 | Prevents non-specific aggregation; allows controlled addition of donors later. |

| H-Bond Acceptors | 4 | ≤ 3-4 | N2, N7, and ester oxygens provide multiple vectors for target engagement. |

Table 2: Orthogonal Functionalization Vectors

| Reactive Handle | Chemical Transformation | Target Kinase Region | Structural Effect |

| C1-Bromo | Pd-Catalyzed Cross-Coupling | Hydrophobic Back Pocket | Increases target affinity and kinase selectivity. |

| C3-Ethyl Ester | Hydrolysis & Amidation | Solvent-Exposed Channel | Tunes aqueous solubility and cellular permeability. |

Experimental Protocols: Orthogonal Elaboration Strategy

The following protocols detail the step-by-step elaboration of the fragment. The causality behind the reagent selection is explicitly defined to ensure reproducibility and logical troubleshooting.

Step-by-step synthetic workflow for the orthogonal elaboration of the fragment.

Protocol A: Fragment Growing via Suzuki-Miyaura Cross-Coupling at C1

Causality & Mechanism: The C1 position of the 2,7-naphthyridine ring is highly electron-deficient due to the inductive and resonance effects of the adjacent N2 nitrogen. This significantly lowers the LUMO of the C-Br bond, facilitating rapid oxidative addition by Palladium(0) species[4]. We utilize Pd(dppf)Cl2 because its large bite angle promotes reductive elimination, which is critical when coupling sterically hindered aryl boronic acids intended for the kinase back-pocket.

Step-by-Step Procedure:

-

Setup: In a microwave-safe vial, combine Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), and Pd(dppf)Cl2⋅CH2Cl2 (0.05 eq, 5 mol%).

-

Solvent & Base: Add 1,4-dioxane (4.0 mL) and a 2M aqueous solution of K2CO3 (2.0 eq, 1.0 mmol). Causality: Dioxane ensures the solubility of the organic fragment, while the aqueous phase dissolves the inorganic base required to activate the boronic acid via quaternization.

-

Degassing: Sparge the biphasic mixture with Argon for 5 minutes to remove dissolved oxygen, preventing the oxidative homocoupling of the boronic acid.

-

Reaction: Seal the vial and heat at 90°C for 2 hours.

-

Self-Validating LC-MS Check: Sample the organic layer. The starting material exhibits a characteristic bromine isotope pattern (M and M+2 peaks of equal intensity at m/z ~281/283). Validation: Successful cross-coupling is confirmed by the complete disappearance of this isotopic doublet and the emergence of a single product mass peak (M+H), proving the displacement of the heavy halogen.

-

Workup: Dilute with Ethyl Acetate (15 mL), wash with brine, dry over Na2SO4 , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Solvent-Channel Elaboration via Ester Hydrolysis and Amidation

Causality & Mechanism: Once the C1 position is functionalized, the C3-ester must be converted to an amide to target the solvent-exposed channel. Saponification is performed using Lithium Hydroxide (LiOH). Causality: LiOH provides mild, irreversible hydrolysis without requiring harsh acidic conditions that would protonate the naphthyridine nitrogens, which could complicate isolation and cause unwanted side reactions.

Step-by-Step Procedure:

-

Hydrolysis: Dissolve the C1-arylated intermediate (1.0 eq) in a 3:1 mixture of THF: H2O (0.1 M concentration). Add LiOH monohydrate (3.0 eq). Stir at room temperature for 4 hours.

-

Self-Validating TLC Check: Monitor via TLC (Hexanes/EtOAc). The starting ester is highly lipophilic and migrates rapidly. Validation: The resulting carboxylic acid will remain at the baseline ( Rf=0.0 ) under neutral elution conditions.

-

Isolation: Concentrate the THF in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH ~4. Validation: The sudden precipitation of a solid confirms the transition from the highly soluble lithium carboxylate salt to the neutral carboxylic acid. Filter and dry the solid.

-

Amidation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active OAt-ester.

-

Amine Addition: Add the desired aliphatic amine (e.g., N-methylpiperazine, 1.5 eq) to introduce a solubilizing basic center. Stir for 2 hours at room temperature.

-

Final Workup: Quench with saturated NaHCO3 , extract with Dichloromethane, dry, and purify via reverse-phase HPLC to yield the final lead compound.

References

- Sun, H., Zhuo, L., Dong, H., Huang, W., & She, N. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules.

- Taylor & Francis Group. (2025). Updated patent review for hematopoietic progenitor kinase (HPK1) inhibitors and degraders (2021-present). Expert Opinion on Therapeutic Patents.

- ResearchGate. (2025). Preparation of Functionalized 2,7-Naphthyridines by Directed Lithiation with (2,2,6,6-Tetramethylpiperidyl)lithium and Their Regioselective Iron-Catalyzed Cross Couplings.

- ChemicalBook. (2025). Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate | 250674-54-5.

Sources

Technical Support Center: Navigating the Synthesis of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate. The 2,7-naphthyridine scaffold is a privileged core in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] The introduction of a bromine atom at the 1-position provides a versatile handle for further functionalization through cross-coupling reactions. However, the synthesis of this target molecule can be challenging, often resulting in low yields. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address common issues encountered during the synthesis, ensuring a higher success rate in your experimental work.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate involves a multi-step sequence, as direct bromination of the 2,7-naphthyridine core can be unselective. The proposed pathway, which forms the basis of this troubleshooting guide, is as follows:

Sources

Technical Support Center: Suzuki Reactions of Bromo-naphthyridines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-naphthyridine substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Naphthyridines, with their Lewis basic nitrogen atoms, present unique challenges compared to standard aryl halides, often leading to catalyst inhibition and a higher propensity for specific side reactions. This document provides in-depth, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of bromo-naphthyridines.

Q1: My reaction shows low or no conversion, and I primarily recover my bromo-naphthyridine starting material. What are the likely causes?

A1: Low or no conversion is a frequent issue when working with nitrogen-containing heterocycles. The primary culprits are almost always related to the catalyst's activity and the reaction conditions.

-

Catalyst Inhibition/Poisoning: The most probable cause is the coordination of the Lewis basic nitrogen atom of the naphthyridine ring to the palladium center.[1][2] This coordination can inhibit or completely stall the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may be particularly susceptible.

-

Ineffective Catalyst/Ligand System: The C-Br bond on an electron-deficient naphthyridine ring can be difficult to activate. The catalyst system must be robust enough to facilitate the oxidative addition step without being deactivated.[2]

-

Insufficient Degassing: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate removal of dissolved oxygen from the solvent and reaction headspace will lead to catalyst oxidation and decomposition, halting the reaction.[1][3][4]

-

Suboptimal Base or Solvent: An incorrect choice of base can fail to efficiently generate the active boronate species for transmetalation.[5][6] Similarly, poor solubility of any reaction component can prevent the reaction from proceeding.

Troubleshooting Steps:

-

Switch to a More Robust Ligand: Employ bulky, electron-rich dialkylbiarylphosphine ligands. These ligands are designed to promote the crucial oxidative addition and reductive elimination steps while sterically shielding the palladium center from coordinating to the naphthyridine nitrogen.[2][7][8]

-

Use a Pre-catalyst: Modern pre-catalysts are often more stable and generate the active Pd(0) species more reliably in situ.

-

Ensure Rigorous Degassing: Do not underestimate the importance of an inert atmosphere. Use a robust degassing technique such as three freeze-pump-thaw cycles or sparging the solvent with argon or nitrogen for at least 20-30 minutes.[3] Maintain a positive pressure of inert gas throughout the reaction.

-

Screen Bases and Solvents: For N-heterocyclic substrates, moderately strong inorganic bases are often a good starting point. A solvent system that ensures homogeneity at the reaction temperature is critical.

Q2: My desired product is formed, but it's contaminated with a significant amount of a biaryl byproduct derived from my boronic acid. What is this, and how can I prevent it?

A2: This common side product is the result of boronic acid homocoupling . It occurs when two molecules of your organoboron reagent couple to form a symmetrical biaryl.

Mechanism of Formation: The most prevalent mechanism involves the reaction of the boronic acid with Pd(II) species, which are often present from the pre-catalyst or formed by the oxidation of Pd(0) by residual oxygen.[9][10] This process reduces Pd(II) to Pd(0) while consuming two equivalents of the boronic acid.[4] For certain electron-deficient boronic acids, an alternative pathway involving protonolysis and a second transmetalation may also occur.[11][12]

Strategies for Minimization:

-

Rigorous Oxygen Exclusion: This is the most critical factor. As mentioned in Q1, ensure your reaction setup is scrupulously deoxygenated, as oxygen promotes the formation of the Pd(II) species that drive homocoupling.[4][9]

-

Control Stoichiometry: Use only a slight excess of the boronic acid (e.g., 1.1–1.2 equivalents). A large excess can significantly increase the rate of homocoupling.[3]

-

Use High-Purity Reagents: Ensure your palladium source is of high quality.

-

Consider a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[4]

Q3: I'm observing a significant peak in my LCMS/GCMS corresponding to the mass of my naphthyridine starting material without the bromine atom. What is this side reaction?

A3: You are observing protodebromination (also known as hydrodehalogenation). This is a reduction side reaction where the bromine atom on your naphthyridine is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water).

Mechanism of Formation: While several pathways can lead to protodebromination, a key contributor in cross-coupling reactions is the formation of palladium nanoparticles or undesired palladium-hydride species.[13] If the catalytic cycle is inefficient, the oxidative addition product (Naphth-Pd(II)-Br) can undergo side reactions that lead to the formation of a palladium-hydride, which can then reductively eliminate to give the debrominated product.[2]

Strategies for Minimization:

-

Optimize Catalyst and Ligand: The goal is to ensure the rate of transmetalation and reductive elimination is much faster than the rate of side reactions leading to debromination. Using highly active, molecularly-defined catalysts with robust ligands can favor the desired cross-coupling pathway.[13]

-

Control Water Content: While a small amount of water is often necessary for Suzuki couplings (especially with inorganic bases), excessive water can serve as a proton source for protodebromination. If using anhydrous conditions, ensure all solvents and reagents are strictly dry.

-

Re-evaluate the Base: Certain bases or reaction conditions can promote the formation of hydride species. Screening different bases may be necessary.

Q4: My boronic acid seems to be degrading during the reaction, leading to low yields. How can I improve its stability?

A4: This issue is likely due to protodeboronation , an undesired side reaction where the C-B bond of the boronic acid is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom.[14] This consumes your nucleophile and halts the reaction.

Key Factors and Solutions:

-